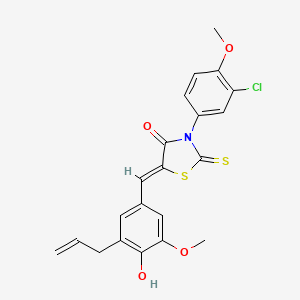![molecular formula C16H16Cl2N2O B4059457 4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine
Descripción general
Descripción
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine, also known as DPM-III, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Morpholine derivatives have been synthesized and characterized in numerous studies, indicating their importance in chemical research. For instance, a study detailed the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, showcasing their structural properties through X-ray diffraction, which reveals weak hydrogen bonding and π–π interactions (Amirnasr et al., 2001). Another research elaborated on the synthesis of morpholine derivatives as intermediates, emphasizing their role in inhibiting tumor necrosis factor alpha and nitric oxide, highlighting a green synthetic method for their production (Lei et al., 2017).
Applications in Coordination Chemistry
Morpholine compounds have found applications in coordination chemistry, where they are used to synthesize complexes with potential catalytic properties. A study on the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes revealed their efficacy as catalysts for the Heck reaction, with the structures of these complexes showcasing nearly square planar geometry around palladium (Singh et al., 2013).
Photophysical Evaluation
Morpholine derivatives have also been evaluated for their photophysical properties. A study on the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds demonstrated high emissive fluorophores in solution and the solid state, indicating their potential use in fluorescent materials (Hagimori et al., 2019).
Antimicrobial and Antiurease Activities
Research on newly synthesized morpholine derivatives containing an azole nucleus assessed their antimicrobial and antiurease activities, revealing some compounds' efficacy against M. smegmatis, C. albicans, and S. cerevisiae, with notable enzyme inhibition activity (Bektaş et al., 2012).
Corrosion Inhibition
Morpholine derivatives have been studied for their effectiveness as corrosion inhibitors. A specific study synthesized Mannich bases from morpholine and examined their performance in protecting mild steel surfaces in hydrochloric acid solutions, showing significant inhibition efficiency (Jeeva et al., 2015).
Propiedades
IUPAC Name |
4-[[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14-3-2-13(9-15(14)18)16-4-1-12(10-19-16)11-20-5-7-21-8-6-20/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNPCKWEBIOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



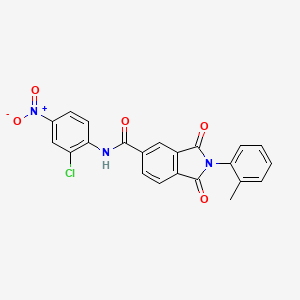
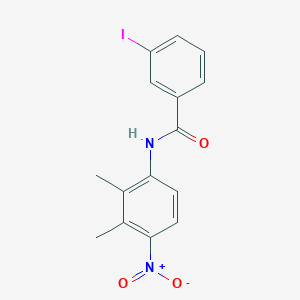
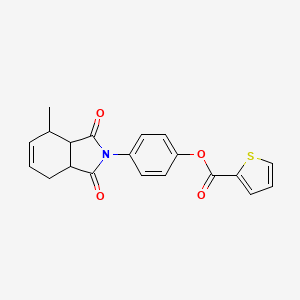
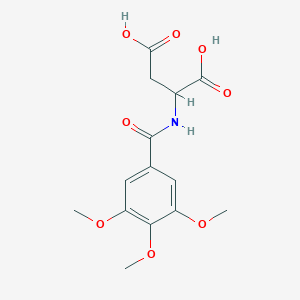
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)
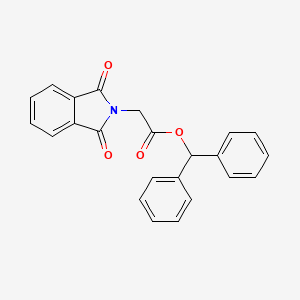
![4-[methyl(phenylsulfonyl)amino]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4059428.png)
![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
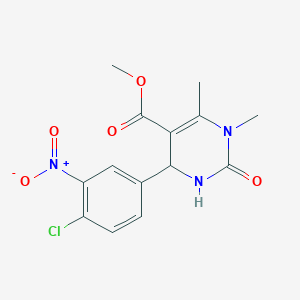
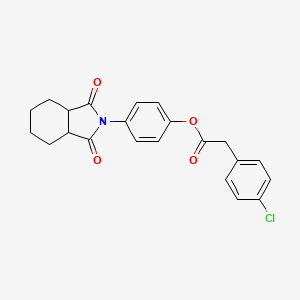
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)

